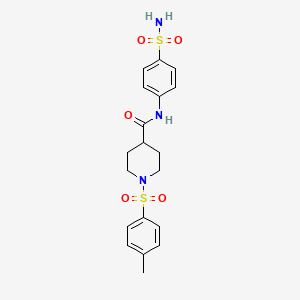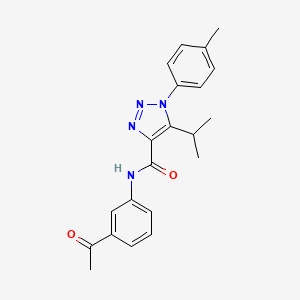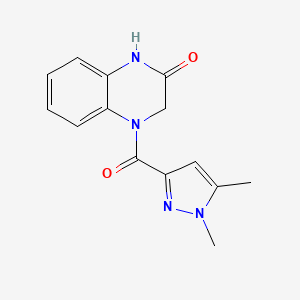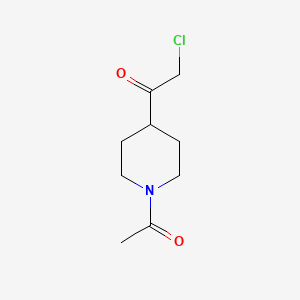
1-(4-methylbenzenesulfonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylbenzenesulfonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide, also known as MS023, is a small molecule inhibitor that has been developed to target the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in the regulation of gene expression, and their dysregulation has been linked to a variety of diseases, including cancer, inflammation, and cardiovascular disease. MS023 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Applications De Recherche Scientifique
Structure and Conformation Studies
Research on solvated carboxamides, closely related to the query compound, has focused on understanding the crystal structure and molecular conformation. These studies are crucial for designing molecules with desired physical and chemical properties, such as solubility and stability, which are vital for developing pharmaceuticals and materials. For instance, the analysis of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide provided insights into its conformational preferences and intermolecular interactions, contributing to the field of crystal engineering and drug design (Banerjee et al., 2002).
Anticancer Applications
Compounds featuring piperidine and sulfonamide groups have been evaluated for their potential anticancer activities. The synthesis of new derivatives, aiming to improve potency and selectivity against cancer cells, highlights the ongoing efforts to find more effective treatments. For example, the evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole highlighted some compounds with promising anticancer activity, underscoring the therapeutic potential of these chemical frameworks (Rehman et al., 2018).
Antibacterial and Antimicrobial Agents
The design and synthesis of sulfonamide-amide derivatives underscore their significance in developing new antimicrobial agents. These compounds have shown considerable in vitro antibacterial and antifungal activities, indicating their potential as therapeutic agents against various microbial infections. The exploration of these functionalities in drug design is crucial for addressing the increasing issue of antibiotic resistance (Abbavaram & Reddyvari, 2013).
Corrosion Inhibition
Piperidine derivatives have been investigated for their corrosion inhibition properties on metals. Quantum chemical calculations and molecular dynamics simulations have provided insights into the efficiency of these compounds in protecting metals from corrosion, which is of significant industrial relevance. Such studies contribute to the development of safer and more effective corrosion inhibitors, reducing economic losses and environmental impact (Kaya et al., 2016).
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-14-2-6-18(7-3-14)29(26,27)22-12-10-15(11-13-22)19(23)21-16-4-8-17(9-5-16)28(20,24)25/h2-9,15H,10-13H2,1H3,(H,21,23)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEMVZONFWPTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2933592.png)

![Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B2933594.png)
![Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B2933596.png)

![3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2933599.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2933601.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2933603.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2933608.png)

![1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2933611.png)